molecular formula C22H17N3O3 B11438165 N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B11438165
M. Wt: 371.4 g/mol
InChI Key: KCFNHXKAUQFBBE-UHFFFAOYSA-N
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Description

N-{7-METHYL-2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-METHYL-2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. The reaction conditions are generally mild, and the process does not require solvents or catalysts, making it an efficient and green synthetic route .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{7-METHYL-2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{7-METHYL-2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{7-METHYL-2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in various therapeutic effects . For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{7-METHYL-2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE apart from similar compounds is its unique structure, which combines the imidazo[1,2-a]pyridine core with a benzodioxole moiety. This structural combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C22H17N3O3/c1-14-9-10-25-19(11-14)23-20(15-5-3-2-4-6-15)21(25)24-22(26)16-7-8-17-18(12-16)28-13-27-17/h2-12H,13H2,1H3,(H,24,26)

InChI Key

KCFNHXKAUQFBBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

Origin of Product

United States

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